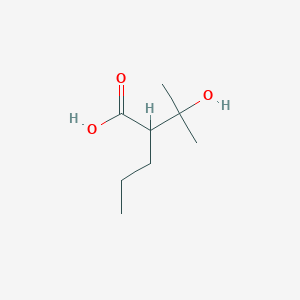

2-(2-Hydroxypropan-2-yl)pentanoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H16O3 |

|---|---|

Molecular Weight |

160.21 g/mol |

IUPAC Name |

2-(2-hydroxypropan-2-yl)pentanoic acid |

InChI |

InChI=1S/C8H16O3/c1-4-5-6(7(9)10)8(2,3)11/h6,11H,4-5H2,1-3H3,(H,9,10) |

InChI Key |

TWMRRGYHUVWVEX-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C(=O)O)C(C)(C)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 2 Hydroxypropan 2 Yl Pentanoic Acid

Retrosynthetic Analysis and Key Precursors for 2-(2-Hydroxypropan-2-yl)pentanoic acid

Retrosynthetic analysis of this compound reveals several potential disconnection points, leading to plausible and accessible starting materials. The target molecule features a quaternary carbon at the junction of the hydroxypropyl and the pentanoic acid moieties, which is a key challenge in its synthesis.

Two primary retrosynthetic disconnections are considered the most logical:

Disconnection A (C2-Cα bond): This involves breaking the bond between the carboxylic acid group and the rest of the molecule. This leads to a precursor that can be formed via the addition of a propyl group to a lactate (B86563) derivative, which is a less common approach.

Disconnection B (C2-C2' bond): This involves breaking the bond between the pentanoic acid backbone and the 2-hydroxypropan-2-yl group. This is a more conventional approach, suggesting a carbon-carbon bond formation between a pentanoic acid derivative and a three-carbon ketone equivalent.

Focusing on Disconnection B, two main synthetic strategies emerge:

The Grignard Approach: This pathway considers the addition of a methylmagnesium halide (a Grignard reagent) to an α-keto ester. The key precursor in this route is ethyl 2-oxopentanoate (B1239548).

The Enolate Alkylation Approach: This strategy involves the alkylation of an enolate derived from a protected pentanoic acid with a suitable electrophile. A key precursor here would be a protected cyanohydrin of acetone (B3395972), which can act as a masked hydroxyisopropyl cation equivalent.

A summary of the key precursors identified through this retrosynthetic analysis is provided in the table below.

| Retrosynthetic Approach | Key Precursors |

| Grignard Approach | Ethyl 2-oxopentanoate, Methylmagnesium bromide |

| Enolate Alkylation | Pentanoic acid derivative, Acetone cyanohydrin |

Total Synthesis Approaches to this compound

Based on the retrosynthetic analysis, several total synthesis approaches can be devised. These range from classical organic reactions to more modern catalytic methods.

Classical routes to this compound primarily rely on well-established carbon-carbon bond-forming reactions.

Route 1: Grignard Reaction with an α-Keto Ester

A highly convergent and practical approach involves the reaction of an α-keto ester, such as ethyl 2-oxopentanoate, with two equivalents of a methyl Grignard reagent (e.g., methylmagnesium bromide). The first equivalent of the Grignard reagent would add to the ketone carbonyl, and the second would ensure the reaction goes to completion and potentially react with the ester, although the ketone is more reactive. Subsequent acidic workup would yield the target tertiary alcohol. The final step would be the hydrolysis of the ester to the carboxylic acid.

Reaction Scheme: Ethyl 2-oxopentanoate + 2 CH₃MgBr → Intermediate alkoxide Intermediate alkoxide + H₃O⁺ → Ethyl 2-(2-hydroxypropan-2-yl)pentanoate Ethyl 2-(2-hydroxypropan-2-yl)pentanoate + NaOH, then H₃O⁺ → this compound

Route 2: Alkylation of a Pentanoic Acid Enolate

This approach involves the generation of an enolate from a pentanoic acid derivative, followed by its reaction with an electrophile that can introduce the 2-hydroxypropan-2-yl group. A plausible, though more complex, route would involve the use of a protected acetone cyanohydrin as the electrophile. The enolate of a protected pentanoic acid (e.g., as a silyl (B83357) ketene (B1206846) acetal) could be reacted with this electrophile, followed by deprotection to reveal the hydroxyl and carboxylic acid functionalities.

Modern synthetic chemistry offers catalytic alternatives for the formation of the key C-C bond in the target molecule.

Iridium-Catalyzed α-Alkylation: Recent advancements have demonstrated the use of iridium-based catalysts for the α-alkylation of esters using alcohols. nih.gov In a hypothetical application to this synthesis, a pentanoic acid ester could be reacted with isopropanol (B130326) under iridium catalysis to form the desired carbon skeleton, although the formation of a quaternary center presents a significant steric challenge.

Radical-Based Approaches: The formation of quaternary carbon centers can also be achieved through radical reactions. nih.gov For instance, a radical generated at the α-position of a pentanoic acid derivative could, in principle, add to acetone. Such methods are at the forefront of synthetic research and would require significant optimization for this specific target. Stereoselective radical alkylation of titanium enolates has also been explored for the formation of C-C bonds. ub.edunih.govacs.org

The C2 position of this compound is a stereocenter, meaning the molecule can exist as a pair of enantiomers. The synthesis of a single enantiomer is often desirable for biological applications.

Asymmetric Addition to α-Keto Esters: Catalytic, enantioselective addition of organozinc reagents to α-ketoesters has been developed. nih.gov The use of a chiral catalyst, such as a bifunctional salen complex, can promote the addition of a dimethylzinc (B1204448) to ethyl 2-oxopentanoate to yield one enantiomer of the product in excess. Subsequent hydrolysis would provide the enantiomerically enriched α-hydroxy acid.

| Catalytic System | Reagent | Potential Enantiomeric Excess (ee) |

| Chiral Salen-metal complex | Dimethylzinc | Moderate to high |

| Organocatalysis (e.g., Cinchona alkaloids) | Various nucleophiles | Potentially high |

Stereoselective Alkylation of Enolates: The diastereoselective alkylation of chiral enolates is a well-established strategy. A chiral auxiliary can be attached to the pentanoic acid moiety to direct the approach of the electrophile. Subsequent removal of the auxiliary would yield the enantiomerically enriched product.

Chemoenzymatic and Biocatalytic Pathways to this compound

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral molecules.

Biocatalytic hydroxylation of aliphatic C-H bonds is an emerging field, with some enzymes capable of selective hydroxylation. nih.govmpg.de It is conceivable that a specifically engineered enzyme could hydroxylate a precursor like 2-isopropylpentanoic acid at the tertiary carbon of the isopropyl group to yield the target molecule.

A common and effective chemoenzymatic approach to obtain enantiomerically pure compounds is the kinetic resolution of a racemic mixture.

Lipase-Catalyzed Kinetic Resolution: Lipases are enzymes that can selectively catalyze the hydrolysis or esterification of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. A racemic mixture of the methyl or ethyl ester of this compound could be subjected to hydrolysis with a lipase (B570770) such as Candida antarctica lipase B (CAL-B). The enzyme would selectively hydrolyze one enantiomer of the ester to the carboxylic acid, allowing for the separation of the unreacted ester (one enantiomer) and the carboxylic acid product (the other enantiomer). ubbcluj.ro

The efficiency of such a resolution is often described by the enantiomeric ratio (E-value). A high E-value indicates good separation of the enantiomers.

| Enzyme | Reaction Type | Substrate | Potential Outcome |

| Lipase (e.g., CAL-B) | Hydrolysis | Racemic ester of the target acid | Separation of one enantiomer as the acid and the other as the unreacted ester. |

| Lipase (e.g., PCL) | Esterification | Racemic this compound | Selective esterification of one enantiomer. |

Microbial Fermentation and Biosynthetic Production Pathways

While specific microbial fermentation pathways for the direct production of this compound have not been documented, existing research in microbial biosynthesis of organic acids and enzymatic synthesis of tertiary alcohols provides a foundation for hypothetical biosynthetic routes. The microbial production of straight-chain aliphatic carboxylic acids is an established field, offering a potential starting point for the synthesis of the pentanoic acid backbone. colab.ws

A plausible biosynthetic approach could involve a multi-step enzymatic process within a genetically engineered microorganism. This would likely begin with the microbial synthesis of a pentanoic acid precursor. Subsequently, a specific enzymatic reaction would be required to introduce the 2-hydroxypropan-2-yl group at the second carbon position. The enzymatic synthesis of chiral tertiary alcohols is a known, albeit challenging, area of biocatalysis. researchgate.net Enzymes such as kievitone (B1673638) hydratase, which catalyzes the formation of a tertiary alcohol, demonstrate the potential for biocatalytic C-C bond formation to create such structures. researchgate.net

Future research could focus on the discovery or engineering of enzymes capable of acting on a pentanoyl-CoA or similar intermediate to install the tertiary alcohol moiety. This could involve screening novel enzymes from various microorganisms or protein engineering of existing enzymes to alter their substrate specificity and catalytic activity.

Table 1: Examples of Microbial Production of Related Organic Acids

| Microorganism | Product | Precursor(s) | Reference |

| Yarrowia lipolytica | Fatty acid-derived biochemicals | Renewable feedstocks | colab.ws |

| Various Bacteria | Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) | Alkyl alcohols, propionate, valerate (B167501) | nih.gov |

This table presents examples of microbial synthesis of related organic acids to illustrate the potential for developing a biosynthetic pathway for this compound.

Green Chemistry Approaches in the Synthesis of this compound

Green chemistry principles emphasize the use of sustainable, efficient, and environmentally benign methods for chemical synthesis. While direct green synthesis routes for this compound are not detailed in current literature, several approaches for synthesizing related structures like pentanoic acid and tertiary hydroxy acids offer promising directions.

One notable green strategy is the production of pentanoic acid from biomass-derived γ-valerolactone (GVL). rsc.orgresearchgate.net This process often utilizes bifunctional catalysts and sustainable reducing agents like formic acid, representing a significant advancement over fossil fuel-based production. rsc.orgresearchgate.net This method could potentially be adapted to produce a precursor that can then be functionalized to yield the target molecule.

For the introduction of the tertiary alcohol group, green methods for the synthesis of tertiary α-hydroxy ketones using carbon dioxide as a promoter have been developed. rsc.org This reaction proceeds through the regioselective hydration of propargylic alcohols and represents a novel approach to forming tertiary hydroxyl groups. rsc.org Another sustainable method involves the iridium-catalyzed dehydrogenative coupling of ethylene (B1197577) glycol with other alcohols to produce α-hydroxy acids. nih.gov

Furthermore, the hydrocarboxylation of alcohols using CO2 and H2 presents a green route to carboxylic acids. rsc.org This method is applicable to primary, secondary, and tertiary alcohols, suggesting its potential utility in a synthetic pathway for this compound. rsc.org

Table 2: Overview of Potential Green Chemistry Methodologies

| Green Chemistry Approach | Key Features | Potential Application in Synthesis of this compound | References |

| Conversion of γ-valerolactone (GVL) | Utilizes biomass-derived feedstock and sustainable reducing agents. | Synthesis of the pentanoic acid backbone. | rsc.orgresearchgate.net |

| CO2-promoted hydration of propargylic alcohols | Employs CO2 for the regioselective synthesis of tertiary α-hydroxy ketones. | A potential method for introducing the tertiary alcohol moiety onto a precursor. | rsc.org |

| Dehydrogenative coupling of alcohols | Catalytic method for forming α-hydroxy acids from sustainable sources. | Could be explored for the formation of the α-hydroxy acid structure. | nih.gov |

| Hydrocarboxylation of alcohols with CO2 and H2 | Direct synthesis of carboxylic acids from alcohols using CO2. | A possible route to the final carboxylic acid product from a suitable alcohol precursor. | rsc.org |

This table outlines green chemistry strategies that could be adapted for the synthesis of this compound based on methodologies for similar compounds.

Analytical Chemistry Techniques for the Study of 2 2 Hydroxypropan 2 Yl Pentanoic Acid

Advanced Chromatographic Separations for 2-(2-Hydroxypropan-2-yl)pentanoic acid

Chromatographic techniques are paramount for the separation and quantification of this compound from complex matrices and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile compounds like this compound. A reversed-phase (RP-HPLC) method is typically developed for its separation and quantification.

Method development involves the systematic optimization of several parameters to achieve adequate resolution, peak shape, and analysis time. A typical starting point would involve a C18 stationary phase, which is effective for retaining organic molecules of moderate polarity. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. The pH of the aqueous phase is a critical parameter, as it influences the ionization state of the carboxylic acid group and thus its retention. For carboxylic acids, a pH below the pKa (typically around 3-4) is often used to ensure the analyte is in its neutral form, leading to better retention on a reversed-phase column.

Validation of the developed HPLC method is crucial to ensure its reliability for its intended purpose. According to the International Conference on Harmonisation (ICH) guidelines, validation encompasses the evaluation of parameters such as specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). chemmethod.com

Below is a hypothetical data table summarizing typical parameters for an RP-HPLC method for this compound.

| Parameter | Typical Condition/Value |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or Gradient elution with Acetonitrile and Phosphate Buffer (pH 3.0) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a low wavelength (e.g., 210 nm) due to the lack of a strong chromophore |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Linearity (r²) | > 0.999 |

| Accuracy (% Recovery) | 98-102% |

| Precision (% RSD) | < 2% |

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. However, this compound, with its polar hydroxyl and carboxylic acid functional groups, is non-volatile and prone to thermal degradation. Therefore, derivatization is a necessary step to convert it into a more volatile and thermally stable derivative suitable for GC analysis. research-solution.comcolostate.edu

Common derivatization strategies for carboxylic acids and alcohols include silylation and esterification. Silylating agents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), react with the active hydrogens of the hydroxyl and carboxyl groups to form trimethylsilyl (B98337) (TMS) ethers and esters, respectively. usherbrooke.ca These derivatives are significantly more volatile and less polar. Another approach is esterification of the carboxylic acid, for instance, by reaction with an alcohol in the presence of an acid catalyst, or by using a reagent like pentafluorobenzyl bromide (PFBBr). research-solution.comnih.gov

The choice of derivatization reagent and reaction conditions must be optimized to ensure a complete and reproducible reaction with minimal side products. jfda-online.com The resulting derivatives can then be analyzed by GC, typically coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification.

| Derivatization Agent | Functional Group Targeted | Resulting Derivative | Key Advantages |

| BSTFA + TMCS | -COOH, -OH | TMS ester, TMS ether | Forms volatile and thermally stable derivatives |

| PFBBr | -COOH | Pentafluorobenzyl ester | Enhances detectability with Electron Capture Detector (ECD) |

| Diazomethane | -COOH | Methyl ester | High yield, but toxic and explosive |

Since this compound possesses a chiral center, it can exist as a pair of enantiomers. The assessment of enantiomeric purity is crucial in many applications, particularly in the pharmaceutical industry. Chiral chromatography is the most effective method for separating and quantifying these enantiomers.

One common strategy for the chiral resolution of carboxylic acids is the formation of diastereomers by reacting the racemic acid with an enantiomerically pure chiral resolving agent. libretexts.org For a carboxylic acid, a chiral amine, such as (R)-1-phenylethylamine, can be used to form diastereomeric salts. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column. libretexts.org

Alternatively, direct enantioseparation can be achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used and have demonstrated broad applicability for the separation of various classes of chiral compounds, including carboxylic acids. researchgate.net The choice of mobile phase, often a mixture of alkanes and alcohols, is critical for achieving enantioseparation on a CSP. researchgate.net Another approach involves the use of chiral derivatizing agents, such as (+)-O,O'-Diacetyl-L-tartaric anhydride (B1165640) (DATAN), to form diastereomers that can be separated by conventional chromatography. mdpi.com

A study on the enantioseparation of hydroxycarboxylic acids with a quaternary stereogenic center demonstrated that diastereomeric salt formation with a chiral resolving agent like (1R,2S)-2-amino-1,2-diphenylethanol can be highly effective. nih.gov The stereochemical outcome of the resolution can sometimes be influenced by the choice of crystallization solvent, a phenomenon known as chirality switching. nih.gov

Spectroscopic Characterization Methods for Structural Elucidation of this compound

Spectroscopic techniques provide detailed information about the molecular structure, connectivity, and conformation of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms in the molecule.

In the ¹H NMR spectrum of this compound, the acidic proton of the carboxylic acid group is expected to appear as a broad singlet at a downfield chemical shift, typically in the range of 10-13 ppm. libretexts.org The protons of the propyl chain and the methyl groups will exhibit characteristic chemical shifts and splitting patterns based on their neighboring protons.

The following table provides predicted ¹³C NMR chemical shifts for this compound based on typical values for similar functional groups.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Carboxyl Carbon (-COOH) | 175-185 |

| Quaternary Carbon (Chiral Center) | 70-80 |

| Quaternary Carbon (-C(CH₃)₂OH) | 70-80 |

| Methylene (-CH₂-) | 20-40 |

| Methyl (-CH₃) | 10-30 |

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For this compound, high-resolution mass spectrometry (HRMS) can be used to determine its accurate mass, which in turn allows for the confirmation of its molecular formula (C₈H₁₆O₃).

Electron ionization (EI) is a common ionization technique that leads to extensive fragmentation, providing a characteristic "fingerprint" mass spectrum. For carboxylic acids, common fragmentation pathways include the loss of a hydroxyl radical (M-17) and the loss of a carboxyl group (M-45). libretexts.org Alpha-hydroxy acids, like the target compound, exhibit a diagnostic peak at m/z 45, which corresponds to the hydroxycarbonyl (B1239141) anion ([COOH]⁻) in negative ion mode, or a related fragment in positive ion mode. nih.gov Another significant fragmentation for α-hydroxy acids is the loss of a neutral formic acid molecule (HCOOH), corresponding to a loss of 46 Da. nih.gov The McLafferty rearrangement is also a common fragmentation pathway for carboxylic acids with a sufficiently long alkyl chain, which can lead to a characteristic peak at m/z 60. youtube.com

The following table summarizes some of the expected key fragment ions in the mass spectrum of this compound.

| m/z Value | Proposed Fragment Ion/Neutral Loss |

| M-17 | [M - •OH]⁺ |

| M-45 | [M - •COOH]⁺ |

| M-46 | [M - HCOOH]⁺• |

| 59 | [C₂H₃O₂]⁺ or [C₃H₇O]⁺ |

| 45 | [COOH]⁺ |

| 43 | [C₃H₇]⁺ |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups within a molecule. For this compound, these methods provide a characteristic fingerprint based on the vibrational modes of its constituent bonds. The molecule possesses a carboxylic acid group, a tertiary alcohol hydroxyl group, and various alkyl C-H and C-C bonds, each with distinct spectroscopic signatures.

In IR spectroscopy, the absorption of infrared radiation excites molecular vibrations. The carboxylic acid functional group gives rise to two particularly prominent absorptions. The O-H stretching vibration of the carboxyl group results in a very broad and strong absorption band, typically observed between 2500 and 3300 cm⁻¹. libretexts.orgtutorchase.comlibretexts.org This significant broadening is a hallmark of the strong hydrogen bonding present in carboxylic acid dimers, which are common in condensed phases. spectroscopyonline.com The second key feature is the intense carbonyl (C=O) stretching band, which for a saturated aliphatic carboxylic acid, typically appears in the 1700-1730 cm⁻¹ region. spectroscopyonline.com

The molecule also contains a tertiary alcohol O-H group. In a concentrated liquid phase, this hydroxyl group would also participate in hydrogen bonding, contributing to the broad absorption in the 3200-3550 cm⁻¹ range. In the spectrum of this compound, this absorption would likely overlap with the even broader carboxylic acid O-H trough, resulting in an immense absorption feature spanning from 2500 to 3550 cm⁻¹. libretexts.org The various C-H stretching vibrations from the pentyl chain and methyl groups are expected just below 3000 cm⁻¹, appearing as sharper peaks superimposed on the broad O-H band. orgchemboulder.com

Raman spectroscopy, which detects the inelastic scattering of monochromatic light, provides complementary information. While the O-H stretching vibrations are typically weak and difficult to observe in Raman spectra, the C=O stretch of the carboxylic acid provides a strong band around 1665 cm⁻¹. researchgate.net The non-polar C-C backbone and C-H bonds, which are often weak absorbers in the IR spectrum, tend to produce strong, sharp signals in the Raman spectrum, making it particularly useful for characterizing the molecule's carbon skeleton. Key Raman bands would include C-C stretching (around 895 cm⁻¹), and various C-H bending and stretching modes. researchgate.netrsc.org

The combined use of IR and Raman spectroscopy allows for a comprehensive identification of the functional groups in this compound, as summarized in the table below.

| Functional Group | Vibrational Mode | Expected IR Wavenumber (cm⁻¹) | IR Intensity | Expected Raman Wavenumber (cm⁻¹) | Raman Intensity |

|---|---|---|---|---|---|

| Carboxylic Acid O-H | Stretching (H-bonded) | 2500-3300 | Strong, Very Broad | - | Weak/Not Observed |

| Tertiary Alcohol O-H | Stretching (H-bonded) | 3200-3550 | Medium, Broad | - | Weak/Not Observed |

| Alkyl C-H | Stretching | 2850-2960 | Medium-Strong, Sharp | 2850-2960 | Strong |

| Carboxylic Acid C=O | Stretching | 1700-1730 | Very Strong, Sharp | ~1665 | Strong |

| Alkyl C-H | Bending | 1375-1465 | Medium | 1375-1465 | Medium |

| Carboxylic Acid C-O | Stretching | 1210-1320 | Strong | ~1200 | Medium |

| Carboxylic Acid O-H | Bending (out-of-plane) | ~920 | Medium, Broad | - | Weak/Not Observed |

| C-C Skeleton | Stretching | 800-1200 | Weak-Medium | 800-1200 | Strong |

X-ray Crystallography and Single-Crystal Diffraction Studies of this compound and its Co-crystals

X-ray crystallography, specifically single-crystal X-ray diffraction (SC-XRD), stands as the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid state. rsc.orgnih.gov This technique provides unambiguous information on bond lengths, bond angles, and the conformation of the molecule. Furthermore, it elucidates the packing of molecules within the crystal lattice and reveals the intricate network of intermolecular interactions, such as hydrogen bonds, that govern the crystal's structure.

For this compound, a successful SC-XRD analysis would provide the exact spatial orientation of the pentanoic acid backbone relative to the 2-hydroxypropan-2-yl substituent. A key area of interest would be the characterization of the hydrogen-bonding network. Carboxylic acids are well-known to form robust hydrogen-bonded dimers, where the carboxyl groups of two molecules interact in a head-to-head fashion, forming a characteristic R²₂(8) ring motif. spectroscopyonline.com SC-XRD would confirm the presence and geometry of this dimer. Additionally, the tertiary alcohol's hydroxyl group provides another site for hydrogen bonding, potentially acting as a donor to or acceptor from neighboring molecules, leading to more complex, extended three-dimensional networks.

Beyond the pure compound, crystal engineering principles can be applied to form co-crystals. nih.gov A co-crystal is a multi-component crystalline solid where all components are neutral and present in a stoichiometric ratio. rsc.org By combining this compound with a suitable co-former molecule, it is possible to create novel solid forms with potentially modified physicochemical properties. The robust nature of the carboxylic acid dimer synthon makes it a reliable building block, but it can be disrupted or complemented by strong interactions with a co-former.

For instance, co-crystallization with molecules containing pyridine (B92270) groups often leads to the formation of a highly predictable and stable carboxylic acid-pyridine hydrogen bond. acs.org Similarly, combining it with other molecules capable of hydrogen bonding, such as other acids or amides, could generate diverse supramolecular synthons. acs.orgresearchgate.net An SC-XRD study of such a co-crystal would reveal how the two different molecules interact and assemble, providing fundamental insights into molecular recognition phenomena. The analysis would detail whether the primary interaction is between the acid and the co-former, or if the acid-dimer motif remains intact while the co-former interacts with other parts of the molecule, such as the tertiary alcohol group.

Quantitative Analytical Methodologies for this compound in Complex Matrices

The accurate quantification of this compound in complex matrices, such as biological fluids, environmental samples, or industrial process streams, requires the development of selective and robust analytical methodologies. The choice of technique is primarily dictated by the analyte's physicochemical properties—namely its polarity, volatility, and the presence of ionizable functional groups—and the nature of the sample matrix. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), are the principal techniques employed for the quantitative analysis of carboxylic acids.

A robust quantification protocol begins with effective sample preparation designed to isolate the analyte from interfering matrix components and present it in a suitable solvent for analysis. For a polar compound like this compound, common sample preparation strategies include protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE).

Liquid Chromatography-Mass Spectrometry (LC-MS): This is often the preferred method for non-volatile, polar compounds. Reversed-phase HPLC (RP-HPLC) is typically used, where a non-polar stationary phase (e.g., C18) is paired with a polar mobile phase. To ensure the carboxylic acid is in its neutral, non-ionized form for good retention, the mobile phase is usually acidified with additives like formic acid or acetic acid. Detection by mass spectrometry, particularly with an electrospray ionization (ESI) source operating in negative ion mode, provides excellent sensitivity and selectivity by monitoring the deprotonated molecule [M-H]⁻. A tandem MS (MS/MS) approach, using selected reaction monitoring (SRM), further enhances selectivity by monitoring a specific fragmentation of the parent ion, minimizing the impact of co-eluting matrix components.

Gas Chromatography-Mass Spectrometry (GC-MS): Due to the low volatility of the hydroxy-carboxylic acid, direct GC analysis is not feasible. Therefore, a derivatization step is mandatory to convert the polar -COOH and -OH groups into more volatile and thermally stable esters and ethers, respectively. Common derivatizing agents include silylating reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or alkylating agents. Once derivatized, the compound can be readily separated on a non-polar GC column and detected with high sensitivity by MS.

The development of the protocol requires careful optimization of several parameters, as outlined in the table below.

| Parameter | LC-MS Considerations | GC-MS Considerations |

|---|---|---|

| Sample Preparation | LLE or SPE to remove salts and proteins. | LLE or SPE followed by complete drying of the extract. |

| Derivatization | Generally not required, but can be used to enhance ionization. | Required. Optimization of reagent, temperature, and time is critical. |

| Chromatographic Column | Reversed-phase (e.g., C18, C8) for separation based on polarity. | Non-polar capillary column (e.g., DB-5ms, HP-1) for separation based on boiling point. |

| Mobile/Carrier Gas | Gradient elution with acidified water and acetonitrile/methanol. | Isothermal or temperature-programmed elution with Helium or Hydrogen. |

| Ionization Source | Electrospray Ionization (ESI), negative mode. | Electron Ionization (EI). |

| MS Detection | Selected Ion Monitoring (SIM) of [M-H]⁻ or Selected Reaction Monitoring (SRM). | SIM of characteristic fragment ions or full scan for qualitative confirmation. |

Validation of the final protocol is essential and involves assessing its linearity, accuracy, precision, limits of detection (LOD) and quantification (LOQ), and recovery, according to established guidelines.

To achieve high accuracy and precision in quantitative analysis, the use of an internal standard (IS) is crucial. An IS is a compound that is chemically similar to the analyte but distinguishable by the detector. It is added at a constant, known concentration to all samples, calibration standards, and quality controls before sample processing. The IS compensates for variations in sample extraction recovery, injection volume, and instrument response. orgchemboulder.com The ideal IS for this compound would be a stable isotope-labeled version (e.g., containing ¹³C or ²H), as it has nearly identical chemical and physical properties to the analyte but a different mass, making it easily resolved by an MS detector. If an isotopically labeled standard is unavailable, a close structural analog that is not present in the sample matrix can be used.

The quantification itself is performed using a calibration curve, which plots the response ratio (analyte peak area / IS peak area) against the known concentration of the analyte in the calibration standards. Optimization of the calibration curve is vital for accurate results.

Concentration Range: The curve must span the expected concentration range of the unknown samples. A minimum of five to six non-zero concentration levels should be used to establish linearity. researchgate.net

Linearity and Weighting: The relationship between concentration and response ratio is typically evaluated using linear regression. The coefficient of determination (r²) should be close to 1 (e.g., >0.99) to demonstrate a good fit. libretexts.orgresearchgate.net If the data shows heteroscedasticity (i.e., variance is not constant across the concentration range), a weighted linear regression (e.g., 1/x or 1/x²) may be necessary to improve accuracy at the lower end of the curve.

Blanks and Zero Standard: A blank sample (matrix without analyte or IS) is analyzed to check for interferences, and a zero standard (matrix with IS only) is used to ensure the analyte is not contributing to the IS signal and vice versa.

Acceptance Criteria: The calculated concentrations of the calibration standards should typically be within ±15% of their nominal values (±20% for the lowest point on the curve, the LOQ) for the curve to be accepted.

By implementing a suitable internal standard and a carefully constructed and validated calibration curve, the analytical method can provide reliable and reproducible quantitative data for this compound in complex matrices.

Biological and Biochemical Investigations of 2 2 Hydroxypropan 2 Yl Pentanoic Acid

In Vitro Cellular and Subcellular Studies of 2-(2-Hydroxypropan-2-yl)pentanoic acid

Evaluation of Compound Interactions with Cell Lines and Primary Cell Cultures

There is currently no published research on the effects of this compound on any established cell lines or primary cell cultures. Such studies would be a fundamental first step in understanding its potential cytotoxicity, cytostatic effects, or any other cellular responses. Future research would need to establish the effective concentration range and observe any morphological changes or effects on cell viability and proliferation across a diverse panel of cell types, including both cancerous and non-cancerous lines.

Analysis of Cellular Uptake and Intracellular Distribution Mechanisms

The processes by which this compound might enter cells and where it subsequently localizes are entirely unknown. Investigating its cellular uptake mechanisms—whether through passive diffusion, active transport, or endocytosis—is critical. Furthermore, determining its intracellular distribution, for instance, whether it accumulates in specific organelles like mitochondria or the endoplasmic reticulum, would provide crucial insights into its potential modes of action.

Impact on Cellular Metabolic Pathways and Energy Homeostasis

The influence of this compound on cellular metabolism remains uninvestigated. Pentanoic acid derivatives, in general, can play roles in various metabolic processes. However, without specific studies, it is impossible to determine if this particular compound affects key metabolic pathways such as glycolysis, the citric acid cycle, or fatty acid metabolism. Research into its effects on cellular energy homeostasis, including ATP production and oxygen consumption rates, is warranted.

Mechanistic Elucidation of Molecular Targets for this compound

Enzyme Inhibition or Activation Studies

There are no reports in the scientific literature of this compound being tested for its ability to inhibit or activate any enzymes. Identifying specific enzymatic targets is a key step in understanding a compound's mechanism of action. Future research could involve screening this compound against a broad range of enzymes, particularly those involved in metabolic and signaling pathways, to identify potential interactions.

Receptor Binding Assays and Ligand-Target Interactions

Similarly, no receptor binding assays have been published for this compound. It is unknown whether this compound can act as a ligand for any cell surface or intracellular receptors. Performing binding assays against a panel of known receptors would be necessary to determine if it has any affinity for specific targets, which could mediate potential biological effects.

Protein-Ligand Docking and Molecular Dynamics Simulations

Computational techniques such as protein-ligand docking and molecular dynamics (MD) simulations are pivotal in elucidating the molecular mechanisms underlying a ligand's biological activity. mdpi.comnih.gov These methods provide insights into the binding modes, interaction energies, and stability of the complex formed between a ligand and its target protein.

Protein-Ligand Docking: This computational method predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. mdpi.com For this compound, docking studies would be employed to identify potential protein targets and to understand the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that govern its binding affinity. The process involves placing the ligand into the active site of a protein and scoring the different poses to estimate the strength of the interaction. nih.gov The results can reveal how well the ligand fits into the binding pocket and which of its functional groups are critical for recognition. nih.gov

Molecular Dynamics (MD) Simulations: Following docking, MD simulations are used to study the dynamic behavior of the protein-ligand complex over time. nih.gov These simulations provide a more realistic model of the biological environment by treating the system as a dynamic entity. mdpi.com For the this compound-protein complex, an MD simulation could assess the stability of the binding pose predicted by docking. nih.gov By calculating parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), researchers can determine if the ligand remains stably bound or if the protein undergoes significant conformational changes upon binding. semanticscholar.org Such simulations, often run for hundreds of nanoseconds, are crucial for validating docking results and understanding the thermodynamic properties of the interaction. mdpi.comnih.gov

| Computational Technique | Purpose | Key Information Provided |

| Protein-Ligand Docking | Predicts the binding orientation of a ligand to a protein target. | Binding affinity scores, preferred binding pose, key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts). |

| Molecular Dynamics (MD) | Simulates the physical movements of atoms and molecules over time. | Stability of the protein-ligand complex, conformational changes in the protein, thermodynamic properties of binding (e.g., free energy). |

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. drugdesign.org These studies involve synthesizing a series of related compounds (analogues and homologues) and evaluating their effects to identify the key chemical features responsible for their activity. mdpi.com

The synthesis of derivatives of this compound is the first step in an SAR study. This involves systematically modifying different parts of the molecule. Synthetic strategies could include:

Modifying the pentanoic acid chain: Lengthening, shortening, or introducing branches to the alkyl chain to probe the size and shape of the binding pocket.

Altering the hydroxypropyl group: Changing the position of the hydroxyl group or replacing it with other functional groups (e.g., methoxy, amino) to assess its role in binding.

Esterification or amidation of the carboxylic acid: Converting the carboxylic acid to various esters or amides to determine the importance of the acidic proton for activity. drugdesign.org

General synthetic routes for α-hydroxycarboxylic acids often involve methods like the reductive carboxylation of corresponding aldehydes or ketones. chemrevlett.com The synthesis of novel derivatives allows for a systematic exploration of the chemical space around the parent compound. researchgate.netmdpi.com

Once a library of analogues is synthesized, each compound is tested in relevant biological assays. The activity data is then correlated with the specific structural modifications. For example, if increasing the length of the pentanoic acid chain leads to a decrease in activity, it might suggest a sterically constrained binding site. mdpi.com Conversely, if replacing the hydroxyl group with a hydrogen bond acceptor improves potency, it indicates the importance of this interaction. drugdesign.org This systematic analysis helps to build a comprehensive picture of how different structural features contribute to the biological effect. nih.gov

The culmination of SAR studies is the development of a pharmacophore model. A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal interactions with a specific biological target. nih.gov Key pharmacophoric features include hydrogen bond donors and acceptors, hydrophobic centers, aromatic rings, and ionizable groups. researchgate.net For this compound, the SAR data would identify which combination of these features is crucial for its activity. For instance, the carboxylic acid might be identified as a key hydrogen bond donor or negative ionizable feature, while the tertiary alcohol could serve as another hydrogen bond donor/acceptor. drugdesign.orgresearchgate.net This model is invaluable for designing new, more potent, and selective molecules. nih.gov

| Pharmacophoric Feature | Potential Role in this compound |

| Hydrogen Bond Donor | Carboxylic acid (-COOH), Hydroxyl group (-OH) |

| Hydrogen Bond Acceptor | Carbonyl oxygen (C=O), Hydroxyl oxygen (-OH) |

| Negative Ionizable Group | Carboxylate group (-COO⁻) at physiological pH |

| Hydrophobic Center | Propyl and pentyl alkyl chains |

Investigations into the Biotransformation and Metabolism of this compound

Biotransformation is the process by which a living organism chemically modifies a substance. nih.gov Understanding the metabolism of a compound is crucial for determining its pharmacokinetic profile and biological fate. These investigations typically involve identifying the metabolites formed and the enzymatic pathways responsible.

The biotransformation of xenobiotics generally occurs in two phases. nih.gov

Phase I Metabolism: These reactions introduce or expose functional groups (e.g., -OH, -COOH, -NH2) through oxidation, reduction, or hydrolysis. For this compound, potential Phase I pathways could include hydroxylation of the alkyl chains or oxidation of the tertiary alcohol.

Phase II Metabolism: These are conjugation reactions where an endogenous molecule (e.g., glucuronic acid, sulfate, glycine) is attached to the parent compound or its Phase I metabolite. This process increases water solubility and facilitates excretion. nih.gov For a carboxylic acid-containing compound like this compound, common Phase II reactions include glucuronidation of the carboxylic acid or hydroxyl group, and conjugation with amino acids like glycine (B1666218). nih.govresearchgate.netnih.gov

The identification of these metabolites is typically carried out using advanced analytical techniques like high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) on samples from in vivo (e.g., urine, plasma from animal models) or in vitro (e.g., liver microsomes) studies. nih.gov For instance, studies on similar compounds like 2-(2-hydroxypropanamido) benzoic acid in rats identified metabolites resulting from hydroxylation, glucuronidation, and glycine conjugation. nih.gov Similarly, stereoselective metabolism has been observed for related chiral acids, where different enantiomers produce a different number and type of metabolites. researchgate.netnih.gov

| Metabolic Phase | Reaction Type | Potential Metabolic Outcome for this compound |

| Phase I | Oxidation | Hydroxylation at various positions on the pentyl chain. |

| Phase II | Conjugation | Glucuronidation of the carboxylic acid or tertiary alcohol. |

| Phase II | Conjugation | Conjugation with amino acids (e.g., glycine) at the carboxylic acid group. |

Role of Cytochrome P450 Enzymes and Other Biotransformation Enzymes

There is currently no specific information available in the scientific literature detailing the role of cytochrome P450 (CYP450) enzymes or other biotransformation enzymes in the metabolism of this compound.

In general, the biotransformation of xenobiotics (foreign chemical compounds) is a metabolic process that facilitates their excretion. nih.gov This process typically occurs in two phases: Phase I and Phase II. nih.govmhmedical.com

Phase I reactions, which include oxidation, reduction, and hydrolysis, are primarily catalyzed by the cytochrome P450 system of enzymes. nih.govmhmedical.com These reactions introduce or expose polar functional groups, making the molecule more water-soluble. nih.govmhmedical.com The CYP450 enzyme family is a crucial component of drug metabolism. upol.cz Different CYP450 isoforms, such as CYP3A4, CYP3A5, CYP2C8, and CYP2C19, are involved in the metabolism of various compounds. nih.gov

Phase II reactions involve the conjugation of the parent compound or its Phase I metabolite with endogenous molecules, further increasing water solubility and facilitating excretion. nih.govmhmedical.com Key Phase II enzymes include UDP-glucuronosyltransferases (UGTs), sulfotransferases (SULTs), N-acetyltransferases (NATs), and glutathione (B108866) S-transferases (GSTs). upol.czresearchgate.net These enzymes are responsible for processes like glucuronidation, sulfation, acetylation, and glutathione conjugation. mhmedical.comupol.cz

Without specific studies on this compound, it is not possible to identify which specific CYP450 isoforms or other biotransformation enzymes are involved in its metabolism, nor to detail the resulting metabolites.

Excretion Mechanisms and Routes

There is no specific data available regarding the excretion mechanisms and routes for this compound.

Generally, the excretion of xenobiotics and their metabolites occurs through various routes, with the primary pathways being renal (urine) and fecal excretion. Biliary excretion is another significant route. researchgate.net The physicochemical properties of a compound, particularly its water solubility, determine the primary route of elimination. The metabolic processes of biotransformation are critical for converting lipophilic compounds into more hydrophilic metabolites that can be more easily excreted by the kidneys. mhmedical.com

For related compounds like R-/S-2-(2-Hydroxypropanamido)-5-trifluoromethyl benzoic acid (R-/S-HFBA), studies in rats have shown that urinary excretion is the main route, followed by fecal and biliary excretion. researchgate.net However, it is important to note that these findings cannot be directly extrapolated to this compound due to differences in their chemical structures.

Computational and Theoretical Chemistry Studies of 2 2 Hydroxypropan 2 Yl Pentanoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic structure of a molecule, which in turn governs its reactivity. These calculations, often employing methods like Hartree-Fock (HF) or more advanced post-HF methods, can determine a variety of electronic properties. For 2-(2-Hydroxypropan-2-yl)pentanoic acid, these calculations would reveal the distribution of electron density, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential.

The HOMO-LUMO gap is a critical parameter, as it provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more likely to engage in chemical reactions. Reactivity descriptors, derived from these calculations, can predict the most likely sites for nucleophilic and electrophilic attack. For instance, the oxygen atoms of the carboxyl and hydroxyl groups are expected to be regions of high electron density, making them susceptible to electrophilic attack, while the acidic proton of the carboxyl group is a primary site for nucleophilic attack.

Table 1: Calculated Electronic Properties of this compound (Note: The following data are illustrative and based on typical values for similar α-hydroxy acids, calculated at the B3LYP/6-31G(d) level of theory.)

| Property | Calculated Value |

|---|---|

| HOMO Energy | -0.25 Hartree |

| LUMO Energy | 0.05 Hartree |

| HOMO-LUMO Gap | 0.30 Hartree |

| Dipole Moment | 2.5 Debye |

| Mulliken Charge on Carboxyl Oxygen (C=O) | -0.55 e |

| Mulliken Charge on Hydroxyl Oxygen | -0.65 e |

Conformational Analysis and Potential Energy Surface Mapping

The three-dimensional structure of this compound is not static; rotation around its single bonds gives rise to various conformers, each with a different energy. Conformational analysis is the study of these different spatial arrangements and their relative stabilities. A potential energy surface (PES) map can be generated by systematically varying key dihedral angles and calculating the energy at each point. This map reveals the energy minima, corresponding to stable conformers, and the energy barriers between them.

For this compound, key rotations would include the C-C bonds of the pentyl chain and the C-C bond connecting the propanol (B110389) group to the main chain. The relative energies of the conformers are influenced by a combination of steric hindrance between bulky groups (like the propyl and 2-hydroxypropan-2-yl groups) and potential intramolecular hydrogen bonding between the hydroxyl and carboxyl groups. The most stable conformer will be the one that minimizes these steric clashes and maximizes favorable interactions. Identifying the global minimum energy conformation is crucial, as it represents the most populated state of the molecule and is often the most relevant for predicting its properties and interactions.

Prediction of Spectroscopic Signatures using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost. One of its powerful applications is the prediction of spectroscopic properties, which can be invaluable for identifying and characterizing a molecule. DFT calculations can predict infrared (IR) vibrational frequencies, nuclear magnetic resonance (NMR) chemical shifts, and UV-Vis electronic transitions.

For this compound, DFT calculations would predict characteristic IR absorption bands for the O-H stretch of the carboxylic acid and the tertiary alcohol, the C=O stretch of the carboxyl group, and various C-H and C-C stretching and bending modes. Similarly, the ¹H and ¹³C NMR chemical shifts for each unique atom in the molecule can be calculated. These predicted spectra can be compared with experimental data to confirm the molecular structure or to aid in the interpretation of complex experimental spectra.

Table 2: Predicted Spectroscopic Data for this compound using DFT (Note: The following data are illustrative and based on typical values for similar α-hydroxy acids, calculated at the B3LYP/6-311+G(d,p) level of theory.)

| Spectroscopic Data | Predicted Value |

|---|---|

| IR: O-H Stretch (Carboxylic Acid) | ~3450 cm⁻¹ (broad) |

| IR: C=O Stretch (Carboxylic Acid) | ~1720 cm⁻¹ |

| IR: O-H Stretch (Tertiary Alcohol) | ~3550 cm⁻¹ (sharp) |

| ¹³C NMR: Carboxyl Carbon (C=O) | ~180 ppm |

| ¹³C NMR: Quaternary Carbon (C-OH) | ~75 ppm |

| ¹H NMR: Carboxylic Acid Proton | ~12 ppm |

Molecular Modeling and Dynamics Simulations for Ligand-Receptor Interactions

To understand the potential biological activity of this compound, molecular modeling techniques such as molecular docking and molecular dynamics (MD) simulations are employed. Molecular docking predicts the preferred orientation of a ligand when bound to a receptor protein, providing insights into the binding mode and affinity. The process involves sampling a large number of possible conformations of the ligand within the active site of the receptor and scoring them based on a scoring function that estimates the binding energy.

Cheminformatics and QSAR (Quantitative Structure-Activity Relationship) Modeling of this compound and its Analogues

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) modeling are used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. drugdesign.org QSAR models are built by calculating a set of molecular descriptors for a series of analogues of this compound with known activities. nih.gov These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP).

Once a statistically significant correlation is found, the resulting QSAR model can be used to predict the activity of new, untested analogues. This allows for the rational design of more potent or selective compounds and for the prioritization of compounds for synthesis and testing. For this compound and its analogues, a QSAR study could identify the key structural features that are important for a particular biological activity, such as the size of the alkyl chain or the nature of the substituents on the hydroxypropanol moiety.

Emerging Research Directions and Future Perspectives for 2 2 Hydroxypropan 2 Yl Pentanoic Acid

Exploration of Novel Synthetic Pathways and Catalytic Systems

There is no specific information available in the reviewed literature detailing novel synthetic pathways or catalytic systems developed for the synthesis of 2-(2-Hydroxypropan-2-yl)pentanoic acid. General methods for the synthesis of α-substituted carboxylic acids and hydroxy acids are well-established, but specific applications or optimizations for this particular molecular structure have not been documented. Research in catalysis often focuses on improving yield, stereoselectivity, and environmental sustainability of chemical reactions, but these principles have not been specifically applied to the synthesis of this compound in the available literature.

Advanced Analytical Techniques for Trace Analysis and Metabolomics

Detailed methods for the trace analysis of this compound or its inclusion in metabolomics studies are not described in the scientific literature. While techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are standard for the analysis of small molecules, specific protocols, detection limits, or metabolomic data related to this compound are not available. The development of such methods would be a necessary precursor to understanding its potential biological roles.

Systems Biology Approaches to Understanding Biological Impact

Systems biology aims to understand the complex interactions within biological systems. nih.govnih.govfrontiersin.org This approach integrates various data types to create predictive models of biological processes. nih.govnih.gov However, without foundational data on the biological activity or interactions of this compound, it is not possible to apply systems biology approaches to elucidate its impact. There are no published studies that incorporate this compound into network models or analyze its effects on biological pathways.

Application of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are increasingly used in drug discovery and materials science to predict molecular properties, design novel compounds, and optimize synthetic routes. mdpi.comnih.govmdpi.comnih.gov These computational tools can analyze vast datasets to identify potential drug candidates or materials with desired characteristics. nih.govmdpi.com However, the application of AI and ML is dependent on the availability of training data. As there is no significant body of research on this compound, there is no data to train AI models for its discovery or optimization.

Development of Research Tools and Probes based on this compound Structure

The development of chemical probes and research tools based on a specific molecule is a strategy to investigate its biological targets and mechanisms of action. This requires initial knowledge of the compound's biological activity. Given the lack of information on the bioactivity of this compound, there have been no reported efforts to develop research tools or probes derived from its structure.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(2-Hydroxypropan-2-yl)pentanoic acid, and how can its structural integrity be validated?

- Methodological Answer : Synthesis can be achieved via condensation reactions involving hydroxyl-protected intermediates, similar to routes used for structurally related compounds like 2-(2-aminopropanamido)pentanoic acid . Post-synthesis, confirm purity and structure using nuclear magnetic resonance (NMR) for stereochemical analysis, infrared (IR) spectroscopy for functional group verification, and high-performance liquid chromatography (HPLC) for purity assessment. Mass spectrometry (MS) is critical for molecular weight confirmation .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Based on safety data sheets (SDS) of analogous hydroxy-substituted pentanoic acids, researchers must:

- Use mechanical exhaust systems and fume hoods to minimize inhalation risks .

- Wear NIOSH-approved respirators, chemical-resistant gloves (e.g., nitrile), and safety goggles to prevent skin/eye contact .

- Avoid storage near strong oxidizers (e.g., peroxides), as incompatibility may lead to hazardous reactions .

Q. How should researchers address the lack of ecological toxicity data for this compound?

- Methodological Answer : Conduct in silico predictive modeling using tools like ECOSAR to estimate acute/chronic aquatic toxicity. Complement with Daphnia magna or algae growth inhibition assays for empirical validation. Always adhere to institutional guidelines for waste disposal, as recommended in SDS documentation .

Advanced Research Questions

Q. What mechanistic insights explain the thermal decarboxylation behavior of this compound?

- Methodological Answer : Decarboxylation likely proceeds via a β-keto acid intermediate, analogous to pathways observed in 2-(2-methylphenyl)pentanoic acid . Experimental validation requires thermogravimetric analysis (TGA) to determine decomposition thresholds and gas chromatography-mass spectrometry (GC-MS) to identify volatile byproducts (e.g., CO₂, hydrocarbons). Kinetic studies under varying temperatures (200–300°C) can elucidate activation energies .

Q. How can contradictory data regarding the compound’s solubility and stability in aqueous buffers be resolved?

- Methodological Answer : Perform systematic solubility studies across pH ranges (2–12) using UV-Vis spectroscopy or nephelometry. For stability, employ accelerated degradation studies (40–60°C, 75% relative humidity) with HPLC monitoring. Cross-reference results with computational solubility parameters (e.g., Hansen solubility parameters) to identify solvent compatibility .

Q. What in vitro models are suitable for evaluating the compound’s pharmacological potential, and how can conflicting bioactivity results be reconciled?

- Methodological Answer : Use enzyme-linked immunosorbent assays (ELISA) or surface plasmon resonance (SPR) to assess binding affinity to targets like cyclooxygenase (COX) or G-protein-coupled receptors (GPCRs). For contradictory results, validate assay conditions (e.g., buffer ionic strength, incubation time) and compare with structurally similar compounds (e.g., 2-(4-hydroxypiperidin-4-yl)-2-methylpropanoic acid) to identify structure-activity relationships (SAR) .

Experimental Design and Data Analysis

Q. What strategies optimize the stereoselective synthesis of this compound?

- Methodological Answer : Employ chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) during key steps like hydroxylation or ester hydrolysis. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. Computational modeling (e.g., DFT) can predict transition states to refine reaction conditions .

Q. How can researchers mitigate byproduct formation during large-scale synthesis?

- Methodological Answer : Use process analytical technology (PAT) tools like inline IR spectroscopy to monitor reaction progress. Optimize stoichiometry, solvent polarity, and temperature gradients using design of experiments (DoE) frameworks. Purification via recrystallization or preparative HPLC minimizes impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.